4,5-Dichloro-2-fluorothiophenol
Overview
Description
4,5-Dichloro-2-fluorothiophenol: is an organosulfur compound with the molecular formula C6H3Cl2FS . It is a derivative of thiophenol, where the aromatic ring is substituted with two chlorine atoms at the 4 and 5 positions and a fluorine atom at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluorothiophenol can be achieved through several methods:
Halogenation of Thiophenol: One approach involves the halogenation of thiophenol derivatives. For instance, starting with 2-fluorothiophenol, chlorination can be carried out using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 4 and 5 positions.
Cross-Coupling Reactions: Another method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a suitable thiophenol derivative is coupled with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and controlled reaction environments helps in minimizing by-products and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-fluorothiophenol has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: This compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities for research and industrial applications.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluorothiophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This is particularly relevant in its antimicrobial and anti-inflammatory applications.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include the inhibition of bacterial cell wall synthesis and the modulation of inflammatory responses in biological systems.
Comparison with Similar Compounds
4-Fluorothiophenol: Similar in structure but lacks the chlorine atoms at the 4 and 5 positions.
2,4-Dichlorothiophenol: Similar but lacks the fluorine atom at the 2 position.
2,5-Dichlorothiophenol: Similar but lacks the fluorine atom and has chlorine atoms at different positions.
Uniqueness: 4,5-Dichloro-2-fluorothiophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the aromatic ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4,5-dichloro-2-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBOCFWGSBKUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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